2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one
Description
The exact mass of the compound this compound is 399.10751927 g/mol and the complexity rating of the compound is 508. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S2/c1-13(2)27-16-7-5-14(6-8-16)10-18(24)23-11-15(12-23)20-21-19(22-25-20)17-4-3-9-26-17/h3-9,13,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGRZZJKXIBJPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a thiophene ring, an oxadiazole moiety, and a propan-2-thiol side chain, which may contribute to its biological properties.
Biological Activity Overview
Recent studies have indicated that derivatives of oxadiazole and thiophene compounds exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds with thiophene and oxadiazole rings have shown promising results against various bacterial strains.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
- Nematocidal Activity : Certain oxadiazole derivatives have been reported to affect nematodes by targeting acetylcholine receptors.
Antimicrobial Activity
A study published in the International Journal of Molecular Sciences highlighted that compounds similar to our target molecule exhibited significant antimicrobial activity. The study noted that certain oxadiazole derivatives had lower Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria compared to standard antibiotics .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| A1 | 5 | Staphylococcus aureus |
| A2 | 10 | Escherichia coli |
Anticancer Activity
Research conducted on the anticancer potential of thiophene derivatives indicated that they could induce apoptosis in cancer cells. For example, a derivative of the target compound showed an IC50 value of 4.37 µM against HepG-2 liver cancer cells and 8.03 µM against A549 lung cancer cells .
| Cell Line | IC50 (µM) |
|---|---|
| HepG-2 | 4.37 |
| A549 | 8.03 |
Nematocidal Activity
Another significant finding was the nematocidal activity of some oxadiazole derivatives against Bursaphelenchus xylophilus. The effective concentration (LC50) was reported at 2.4 µg/mL, which outperformed traditional nematicides .
The proposed mechanisms for the biological activities include:
- Inhibition of Enzyme Activity : Compounds may inhibit key enzymes involved in cellular processes.
- Interaction with Receptors : The interaction with acetylcholine receptors has been suggested as a mechanism for nematocidal activity.
- Induction of Apoptosis : In cancer cells, certain compounds may trigger apoptotic pathways leading to cell death.
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that a related compound significantly reduced infection rates compared to placebo treatments.
- Case Study on Cancer Treatment : In vitro studies demonstrated that treatment with thiophene-based compounds led to reduced tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
